Diazene, (4-nitrophenyl)phenyl-, 1-oxide
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Overview
Description
Diazene, (4-nitrophenyl)phenyl-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is highly reactive and unstable. Diazene, (4-nitrophenyl)phenyl-, 1-oxide is also known as p-nitrophenyl phenyldiazene oxide or NPO.
Mechanism Of Action
Diazene, (4-nitrophenyl)phenyl-, 1-oxide is a highly reactive compound that can undergo various reactions, such as nucleophilic substitution and reduction. It can also undergo photochemical reactions when exposed to UV light. The mechanism of action of Diazene, (4-nitrophenyl)phenyl-, 1-oxide depends on the specific application and reaction conditions.
Biochemical And Physiological Effects
Diazene, (4-nitrophenyl)phenyl-, 1-oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential toxicity and mutagenic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of Diazene, (4-nitrophenyl)phenyl-, 1-oxide is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to synthesize. However, its instability and potential toxicity can be a limitation for lab experiments.
Future Directions
There are several future directions for the study of Diazene, (4-nitrophenyl)phenyl-, 1-oxide. One potential direction is the development of new synthetic methods to improve the yield and purity of Diazene, (4-nitrophenyl)phenyl-, 1-oxide. Another direction is the study of its potential applications in material science, such as the synthesis of new polymers and nanomaterials. Additionally, more research is needed to understand the biochemical and physiological effects of Diazene, (4-nitrophenyl)phenyl-, 1-oxide and its potential toxicity.
Synthesis Methods
The synthesis of Diazene, (4-nitrophenyl)phenyl-, 1-oxide can be achieved through several methods. One of the most common methods is the reaction of p-nitroaniline with nitrous acid, followed by the reaction with phenylamine. Another method involves the reaction of p-nitroaniline with phenyldiazonium chloride.
Scientific Research Applications
Diazene, (4-nitrophenyl)phenyl-, 1-oxide has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. It is used as a reagent in the synthesis of organic compounds, such as azo dyes and pharmaceuticals. Diazene, (4-nitrophenyl)phenyl-, 1-oxide has also been used as a photoaffinity label to study the binding sites of proteins.
properties
IUPAC Name |
(4-nitrophenyl)imino-oxido-phenylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-14(11-4-2-1-3-5-11)13-10-6-8-12(9-7-10)15(17)18/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJVQXWEXFPACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295190 |
Source
|
Record name | Diazene, (4-nitrophenyl)phenyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, (4-nitrophenyl)phenyl-, 1-oxide | |
CAS RN |
13921-68-1 |
Source
|
Record name | Diazene, (4-nitrophenyl)phenyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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